REACTION_CXSMILES
|
NC1C=C2C(=CC=1)N=CC=C2.[OH:12][N:13]=[CH:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[N:24]=[CH:23][CH:22]=[CH:21]2)=[O:16].S(=O)(=O)(O)[OH:29]>>[OH:12][N:13]=[CH:14][C:15]([NH:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][CH:27]=1)[N:24]=[CH:23][CH:22]=[CH:21]2)=[O:16].[C:14]1(=[O:29])[C:19]2=[C:20]3[C:25](=[CH:26][CH:27]=[C:18]2[NH:17][C:15]1=[O:16])[N:24]=[CH:23][CH:22]=[CH:21]3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=CC=NC2=CC1
|
Name
|
2-hydroxyimino-N-quinolin-6-yl-acetamide
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
ON=CC(=O)NC=1C=C2C=CC=NC2=CC1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
The resulting aqueous slurry was stirred for about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-L 3-neck round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a thermometer
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction
|
Type
|
TEMPERATURE
|
Details
|
Heat to the reaction
|
Type
|
TEMPERATURE
|
Details
|
was maintained for approximately 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The flask was removed from the heat source
|
Type
|
ADDITION
|
Details
|
the reaction was poured slowly and carefully onto a mixture of 1 Kg of ice and 200 g of sodium carbonate
|
Type
|
CUSTOM
|
Details
|
The residual reaction mixture in the reaction vessel
|
Type
|
WASH
|
Details
|
was washed out with an additional 40 mL of cold water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed thoroughly with water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ON=CC(=O)NC=1C=C2C=CC=NC2=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Name
|
|
Type
|
product
|
Smiles
|
C1(C(NC=2C1=C1C=CC=NC1=CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.31 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |